
4-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)butanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)butanenitrile is a heterocyclic compound that features a pyridine ring substituted with amino, bromo, and oxo groups, as well as a butanenitrile side chain. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)butanenitrile typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, catalysts, and solvents to ensure high yield and purity. The reaction is typically carried out in a controlled environment to maintain consistency and quality.
化学反应分析
Types of Reactions
4-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)butanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the oxo group may produce hydroxyl derivatives.
科学研究应用
4-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)butanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It may be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
作用机制
The mechanism of action of 4-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)butanenitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context and the compound’s structure .
相似化合物的比较
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound features a boronic ester group and is used in similar coupling reactions.
Pyrazoline Derivatives: These compounds share a similar heterocyclic structure and exhibit various biological activities.
Uniqueness
4-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)butanenitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of amino, bromo, and oxo groups, along with the butanenitrile side chain, makes it a versatile compound for various applications.
属性
分子式 |
C9H10BrN3O |
|---|---|
分子量 |
256.10 g/mol |
IUPAC 名称 |
4-(3-amino-5-bromo-4-oxopyridin-1-yl)butanenitrile |
InChI |
InChI=1S/C9H10BrN3O/c10-7-5-13(4-2-1-3-11)6-8(12)9(7)14/h5-6H,1-2,4,12H2 |
InChI 键 |
AZUAPXAPKGWOAR-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)C(=CN1CCCC#N)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[3-(Morpholine-4-sulfonyl)-phenyl]-4-(1,1,3,3-tetramethyl-butyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B13071522.png)

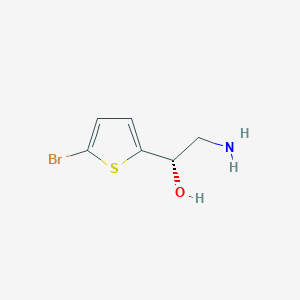
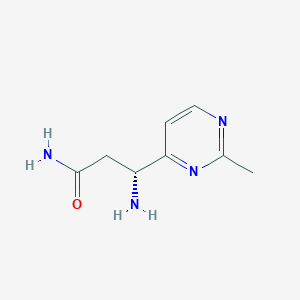
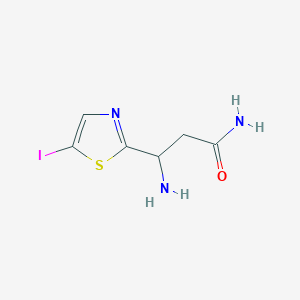
![2-Methoxy-2-[1-(methylsulfanyl)cyclobutyl]ethan-1-amine](/img/structure/B13071538.png)

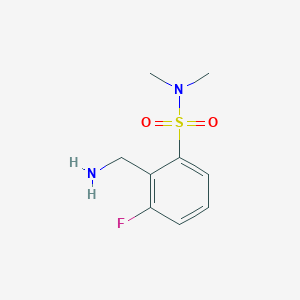


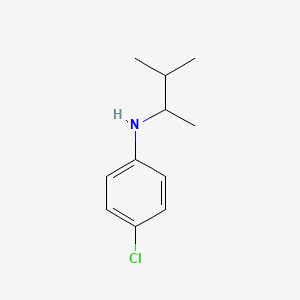
![1-(2-methoxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B13071556.png)
